molecular formula C16H22N4O B2670255 N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(m-tolyl)acetamide CAS No. 2034438-76-9

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(m-tolyl)acetamide

Cat. No. B2670255
CAS RN: 2034438-76-9
M. Wt: 286.379
InChI Key: TUWWMOPMJQGNCC-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)-2-(m-tolyl)acetamide, commonly known as MTAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTAA is a white crystalline powder that is soluble in dimethyl sulfoxide and methanol.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds based on triazole derivatives and their energetic material applications were reported, showing that these compounds possess moderate thermal stabilities and are insensitive towards impact and friction, indicating their potential in materials science (Yu et al., 2017).
  • Research on the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide has provided methods that are mild and available for synthesis, contributing to the field of organic chemistry and offering potential for further pharmaceutical research (Yang Chao, 2008).

Antimicrobial and Anticancer Activity

  • The antimicrobial activity of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus was studied, revealing that most tested compounds displayed promising antimicrobial activities, highlighting the importance of triazole derivatives in developing new antimicrobial agents (Rezki, 2016).
  • Synthesized thiazole derivatives were evaluated for their anticancer activity, showing that some compounds exhibited high selectivity against certain cancer cell lines, suggesting the potential of these compounds in anticancer therapy (Evren et al., 2019).

Corrosion Inhibition

  • Comparative studies of triazole derivatives as corrosion inhibitors revealed that these compounds are effective in reducing corrosion in metal surfaces, offering insights into their use in industrial applications to protect against corrosion (Elazhary et al., 2019).

Environmental and Health Impact

  • The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes was investigated, providing valuable information on the environmental and health impacts of these compounds, which could inform safety and regulatory standards (Coleman et al., 2000).

properties

IUPAC Name

2-(3-methylphenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-12(2)15(11-20-17-7-8-18-20)19-16(21)10-14-6-4-5-13(3)9-14/h4-9,12,15H,10-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWWMOPMJQGNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC(CN2N=CC=N2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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